
4-Methyl-6-(4-methylazepan-1-yl)pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-6-(4-methylazepan-1-yl)pyrimidin-2-amine is a compound belonging to the class of 2-aminopyrimidine derivatives. These compounds are known for their diverse biological activities, including antitrypanosomal and antiplasmodial properties . The structure of this compound consists of a pyrimidine ring substituted with a methyl group at the 4-position and a 4-methylazepan-1-yl group at the 6-position.
Méthodes De Préparation
The synthesis of 4-Methyl-6-(4-methylazepan-1-yl)pyrimidin-2-amine typically involves multiple steps starting from acyclic starting materials. One common synthetic route includes the following steps :
Ring Closure: Formation of the pyrimidine ring from benzylidene acetones and ammonium thiocyanates.
Aromatization: Conversion of the intermediate to an aromatic pyrimidine ring.
S-Methylation: Introduction of a methyl group to the sulfur atom.
Oxidation: Conversion of the methylthio group to a methylsulfonyl group.
Formation of Guanidines: Reaction with suitable amines to form the final product.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.
Analyse Des Réactions Chimiques
4-Methyl-6-(4-methylazepan-1-yl)pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: Conversion of methylthio groups to methylsulfonyl groups using oxidizing agents.
Substitution: Introduction of different substituents on the pyrimidine ring using reagents like halogens or alkyl groups.
Reduction: Reduction of nitro groups to amino groups using reducing agents like hydrogen gas or metal hydrides.
Common reagents and conditions used in these reactions include dioxane, aqueous ammonia, and various oxidizing and reducing agents . The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
4-Methyl-6-(4-methylazepan-1-yl)pyrimidin-2-amine has several scientific research applications, including:
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 4-Methyl-6-(4-methylazepan-1-yl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of enzymes involved in the biosynthesis of nucleic acids, leading to the disruption of cellular processes in pathogens . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
4-Methyl-6-(4-methylazepan-1-yl)pyrimidin-2-amine can be compared with other similar compounds, such as:
4-Chlorophenyl-6-methylpyrimidin-2-amine: Another 2-aminopyrimidine derivative with different substituents on the pyrimidine ring.
Pyrazolo[3,4-d]pyrimidine: A compound with a fused ring system that exhibits different biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another fused ring system with unique properties and applications.
The uniqueness of this compound lies in its specific substituents and the resulting biological activities, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C12H20N4 |
|---|---|
Poids moléculaire |
220.31 g/mol |
Nom IUPAC |
4-methyl-6-(4-methylazepan-1-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C12H20N4/c1-9-4-3-6-16(7-5-9)11-8-10(2)14-12(13)15-11/h8-9H,3-7H2,1-2H3,(H2,13,14,15) |
Clé InChI |
FSCHBCONUGSMIV-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCN(CC1)C2=NC(=NC(=C2)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


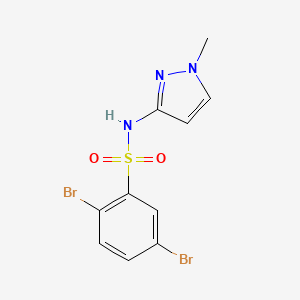
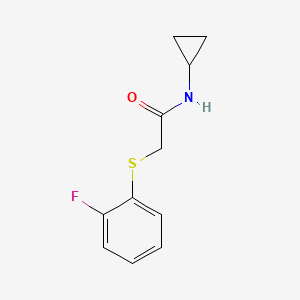
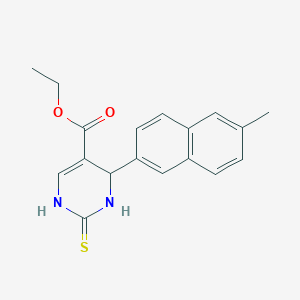
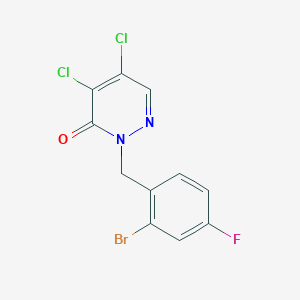
![2-cyano-1-[[methyl(propan-2-yl)sulfamoyl]amino]propane](/img/structure/B14914415.png)

![(1S,5S)-1,8,8-Trimethyl-2-azabicyclo[3.2.1]octan-3-one](/img/structure/B14914430.png)
![4-ethyl-N-[(2-oxido-1,3,2-dioxaphosphinan-2-yl)(phenyl)methyl]aniline](/img/structure/B14914434.png)
![4-Fluoro-1-azabicyclo[2.2.1]heptan-3-ol](/img/structure/B14914438.png)


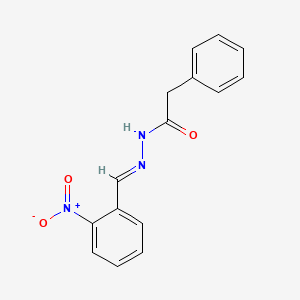
![n-(3,4-Dihydro-2h-benzo[b][1,4]dioxepin-7-yl)-2-methoxyacetamide](/img/structure/B14914472.png)
![(S)-N6-Allyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine](/img/structure/B14914479.png)
